

Biotin-PEG2-Acid: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Biotin-PEG2-Acid*

Cat. No.: *B606126*

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This technical guide provides an in-depth overview of **Biotin-PEG2-Acid**, a versatile heterobifunctional linker widely utilized in biomedical research and drug development. Tailored for researchers, scientists, and professionals in drug development, this document details the structure, properties, and diverse applications of **Biotin-PEG2-Acid**, supported by experimental protocols and quantitative data.

Core Structure and Properties

Biotin-PEG2-Acid, with the CAS number 1365655-89-5, is a molecule that strategically combines a biotin moiety, a short polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.^{[1][2][3][4][5]} This design confers unique properties that are highly advantageous in bioconjugation and related applications. The biotin group provides high-affinity binding to avidin and streptavidin, forming one of the strongest known non-covalent biological interactions. The hydrophilic diethylene glycol (PEG2) spacer enhances solubility in aqueous solutions and reduces steric hindrance, facilitating efficient binding. The terminal carboxylic acid allows for the covalent attachment to primary amine groups on various biomolecules, such as proteins, peptides, and amine-modified oligonucleotides, through the formation of a stable amide bond.

Property	Value	Reference
Chemical Formula	C17H29N3O6S	
Molecular Weight	~403.5 g/mol	
CAS Number	1365655-89-5	
Appearance	White to off-white solid	
Solubility	Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).	
Storage Conditions	Store at -20°C, protected from light and moisture.	

Key Applications and Experimental Protocols

Biotin-PEG2-Acid is a valuable tool in a multitude of research applications, including the biotinylation of biomolecules for detection and purification, targeted drug delivery, and the development of advanced bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Biotinylation of Proteins and Peptides

The most common application of **Biotin-PEG2-Acid** is the biotinylation of proteins and peptides at primary amine groups (e.g., the N-terminus or the side chain of lysine residues). This is typically achieved using carbodiimide chemistry, most notably with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

This protocol outlines a general procedure for the biotinylation of a protein using **Biotin-PEG2-Acid** with EDC and NHS. Optimization may be required depending on the specific protein and desired degree of labeling.

Materials:

- **Biotin-PEG2-Acid**

- Protein of interest in an amine-free buffer (e.g., PBS, MES, or HEPES)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
- Coupling Buffer (e.g., PBS, pH 7.2-8.0)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column or dialysis cassette for purification

Procedure:

- Preparation of Reagents:
 - Dissolve the protein of interest in the Coupling Buffer at a concentration of 1-10 mg/mL.
 - Prepare a 10 mM stock solution of **Biotin-PEG2-Acid** in anhydrous DMSO or DMF.
 - Immediately before use, prepare 10 mg/mL solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.
- Activation of **Biotin-PEG2-Acid**:
 - In a microcentrifuge tube, combine the **Biotin-PEG2-Acid** stock solution with the Activation Buffer. A 10- to 50-fold molar excess of **Biotin-PEG2-Acid** over the protein is a common starting point.
 - Add a 1.5- to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) over the **Biotin-PEG2-Acid**.
 - Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group of **Biotin-PEG2-Acid**.

- Conjugation to the Protein:
 - Add the activated **Biotin-PEG2-Acid** solution to the protein solution.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching the Reaction:
 - Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-activated **Biotin-PEG2-Acid**.
 - Incubate for 15-30 minutes at room temperature.
- Purification of the Biotinylated Protein:
 - Remove excess, unreacted **Biotin-PEG2-Acid** and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Quantification of Biotinylation: The HABA Assay

The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric method relies on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.

Materials:

- HABA/Avidin pre-mixed solution or individual reagents
- Biotinylated protein sample (purified)
- Phosphate-Buffered Saline (PBS)
- Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure:

- Prepare HABA/Avidin Solution: If not using a pre-mixed solution, prepare a solution of HABA and avidin in PBS according to the manufacturer's instructions.

- **Measure Baseline Absorbance:** Pipette 900 μL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm.
- **Add Biotinylated Sample:** Add 100 μL of the purified biotinylated protein sample to the cuvette and mix well.
- **Measure Final Absorbance:** Once the absorbance reading stabilizes, record the final absorbance at 500 nm.
- **Calculate Biotin Concentration:** The concentration of biotin can be calculated using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex (typically $\sim 34,000 \text{ M}^{-1}\text{cm}^{-1}$ at 500 nm). The moles of biotin per mole of protein can then be determined.

Affinity Purification of Biotinylated Proteins

Biotinylated proteins can be efficiently purified from complex mixtures using affinity chromatography with immobilized avidin or streptavidin.

Materials:

- Streptavidin or Avidin-agarose resin
- Lysate or solution containing the biotinylated protein
- Binding/Wash Buffer (e.g., PBS)
- Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0 for strong binding; or a buffer containing a high concentration of free biotin for competitive elution with monomeric avidin resins).

Procedure:

- **Prepare the Affinity Column:** Pack a column with the streptavidin/avidin-agarose resin and equilibrate with 5-10 column volumes of Binding/Wash Buffer.
- **Load the Sample:** Apply the sample containing the biotinylated protein to the column.

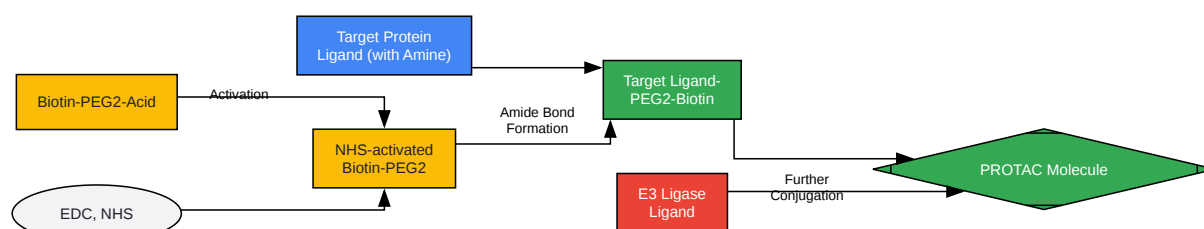
- Wash the Column: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
- Elute the Biotinylated Protein:
 - Denaturing Elution (for standard streptavidin/avidin): Elute the bound protein with the Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0). Immediately neutralize the eluted fractions with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.5).
 - Competitive Elution (for monomeric avidin): Elute with a buffer containing a high concentration of free biotin (e.g., 2-10 mM).

Advanced Applications in Drug Development

Biotin-PEG2-Acid serves as a critical linker in the construction of sophisticated therapeutic and research agents, such as PROTACs and ADCs.

PROTAC Synthesis

In the development of PROTACs, a bifunctional molecule that induces the degradation of a target protein, **Biotin-PEG2-Acid** can be used as a component of the linker connecting the target-binding ligand and the E3 ligase-binding ligand.

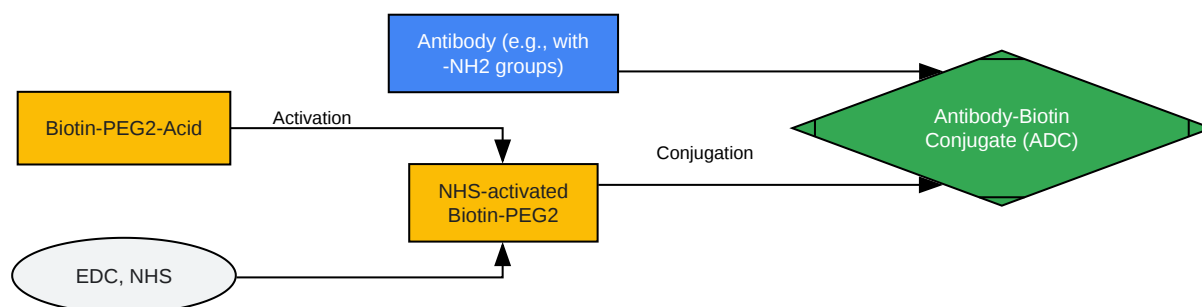


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A simplified workflow for PROTAC synthesis using **Biotin-PEG2-Acid**.

Antibody-Drug Conjugate (ADC) Development

Similarly, in ADC development, **Biotin-PEG2-Acid** can be used to attach a cytotoxic drug to an antibody, where the biotin serves as a model for the drug payload in initial studies.

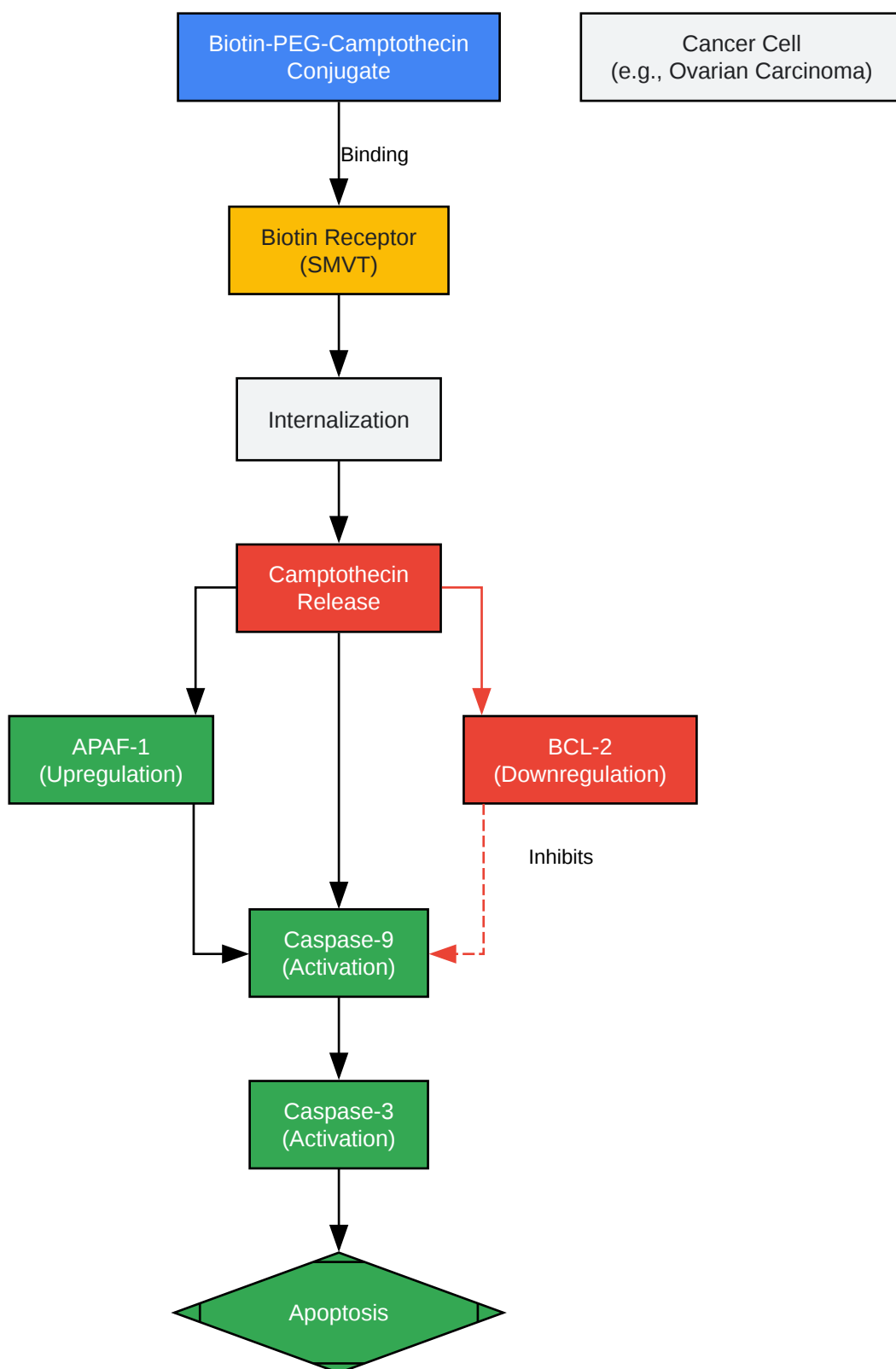


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Workflow for creating an antibody-biotin conjugate using **Biotin-PEG2-Acid**.

Role in Signaling Pathway Investigation

Biotin-PEG conjugates have been instrumental in studying cellular signaling pathways, particularly in the context of targeted drug delivery. For instance, a study involving a biotin-PEG conjugate of the anticancer drug camptothecin demonstrated its ability to induce apoptosis in human ovarian carcinoma cells. The targeted delivery, potentially mediated by biotin receptors overexpressed on cancer cells, led to the activation of a caspase-dependent cell death signaling pathway. This was evidenced by the upregulation of pro-apoptotic factors like APAF-1 and caspases 3 and 9, and the downregulation of the anti-apoptotic protein BCL-2.



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Caspase-dependent apoptosis induced by a Biotin-PEG-Camptothecin conjugate.

Conclusion

Biotin-PEG2-Acid is a powerful and versatile tool for researchers in the life sciences. Its well-defined structure and predictable reactivity make it an ideal choice for a wide range of bioconjugation applications, from routine protein labeling to the development of next-generation therapeutics. This guide provides a solid foundation for the effective utilization of **Biotin-PEG2-Acid** in research and development endeavors.

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